6-[2-[3-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4-hydroxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luteolin-7,3’-di-O-diglucuronide is a flavonoid compound primarily isolated from plants such as Perilla frutescens and Verbena officinalis . It is known for its significant biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects . This compound has garnered attention in scientific research due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Luteolin-7,3’-di-O-diglucuronide can be synthesized through glycosylation reactions. One common method involves the use of luteolin as a starting material, which undergoes glycosylation in the presence of glucuronic acid donors and specific glycosyltransferase enzymes . The reaction is typically carried out in a buffered aqueous solution with optimal pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of luteolin-7,3’-di-O-diglucuronide often involves extraction from plant sources. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound . This method is preferred due to its cost-effectiveness and the availability of plant materials.
Analyse Chemischer Reaktionen
Types of Reactions
Luteolin-7,3’-di-O-diglucuronide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the flavonoid ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of luteolin-7,3’-di-O-diglucuronide, each with distinct chemical properties and potential biological activities .
Wissenschaftliche Forschungsanwendungen
Luteolin-7,3’-di-O-diglucuronide has a wide range of scientific research applications:
Wirkmechanismus
Luteolin-7,3’-di-O-diglucuronide exerts its effects through various molecular targets and pathways:
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: The compound inhibits PTP1B, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of hepatic stellate cell activation.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.
Anti-inflammatory Effects: The compound modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes.
Vergleich Mit ähnlichen Verbindungen
Luteolin-7,3’-di-O-diglucuronide is compared with other similar flavonoid compounds:
Luteolin-7-O-glucoside: Similar in structure but differs in the number and position of glucuronic acid moieties.
Luteolin-3’,7-di-O-glucuronide: Another glucuronide derivative with different biological activities and solubility properties.
Luteolin-7-O-diglucuronide: Shares similar biological activities but has a different glycosylation pattern.
These comparisons highlight the uniqueness of luteolin-7,3’-di-O-diglucuronide in terms of its specific glycosylation pattern and its distinct biological activities.
Eigenschaften
IUPAC Name |
6-[2-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4-hydroxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O18/c28-9-2-1-7(3-13(9)43-27-21(36)17(32)19(34)23(45-27)25(39)40)12-6-11(30)15-10(29)4-8(5-14(15)42-12)41-26-20(35)16(31)18(33)22(44-26)24(37)38/h1-6,16-23,26-29,31-36H,(H,37,38)(H,39,40) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPANBGHBBMSMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.